molecular formula C6H13NO B3214719 (3R)-4,4-dimethylpyrrolidin-3-ol CAS No. 1152367-83-3

(3R)-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B3214719
CAS No.: 1152367-83-3
M. Wt: 115.17 g/mol
InChI Key: CUVTUAIJKLXTRO-YFKPBYRVSA-N
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Description

(3R)-4,4-Dimethylpyrrolidin-3-ol is a chiral pyrrolidine derivative that serves as a valuable intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a stereogenic center at the 3-position and a dimethyl-substituted ring, which influences its three-dimensional structure and potential for target binding . The pyrrolidine ring is a privileged structure in pharmaceutical agents, and its specific substitution pattern makes it a versatile building block for the synthesis of more complex molecules. Researchers can leverage the hydroxyl group for further functionalization through reactions such as oxidation, substitution, or ether formation, while the secondary amine can be alkylated or used to form amide bonds . This scaffold is of significant interest in early-stage drug discovery, particularly for the construction of fragment libraries. The use of NMR for quality control, as demonstrated for a closely related fluoropyridinyl derivative, ensures high fidelity and purity of these libraries for screening campaigns . Furthermore, the core 4,4-dimethylpyrrolidin-3-ol structure is utilized in the development of compounds targeting various biological pathways. For instance, structurally similar pyrrolidine derivatives have been investigated as potential agonists for receptors like the cannabinoid receptor 2 (CB2) and have been incorporated into the structure of known antibacterial agents such as moxifloxacin . The chiral nature of the compound is critical for its interactions with biological targets, as enantiopurity can profoundly affect binding affinity and specificity . This compound is offered as its hydrochloride salt (CAS 1795504-80-1) for enhanced stability . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions, referring to the associated safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4,4-dimethylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVTUAIJKLXTRO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H]1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r 4,4 Dimethylpyrrolidin 3 Ol and Its Chiral Derivatives

Stereoselective Synthesis of (3R)-4,4-Dimethylpyrrolidin-3-ol

The construction of the chiral 4,4-dimethylpyrrolidin-3-ol (B1487816) scaffold with a specific stereochemistry at the C3 position is a synthetic challenge that has been addressed through various innovative approaches. These methods aim to control the formation of the stereogenic center, leading to the desired (3R) enantiomer in high purity.

Chiral Pool Strategies for Pyrrolidine (B122466) Scaffolds

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. nih.govnumberanalytics.com This approach leverages the inherent chirality of these starting materials to construct complex chiral molecules, often simplifying synthetic routes and ensuring high stereochemical purity. nih.govnumberanalytics.com Amino acids, carbohydrates, and terpenes are common starting points for chiral pool synthesis. nih.govnih.gov

For the synthesis of pyrrolidine scaffolds, amino acids like proline and hydroxyproline (B1673980) are particularly valuable. mdpi.com For instance, Boc-protected trans-4-hydroxy-L-proline can be converted through a series of reactions including esterification, oxidation, and Grignard reaction, followed by stereoselective reduction and hydrogenation to yield highly substituted pyrrolidine derivatives. mdpi.com Similarly, 3-hydroxy-L-proline can be utilized to introduce the pyrrolidine ring in the synthesis of complex molecules. mdpi.com The versatility of these chiral building blocks allows for their incorporation into a variety of synthetic strategies aimed at producing enantiopure pyrrolidine-containing compounds. nih.gov

Asymmetric Catalysis in the Construction of the this compound Core

Asymmetric catalysis offers a direct and efficient means to introduce chirality and construct the core structure of this compound. This approach relies on the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer with high selectivity.

Enantioselective reductions of prochiral ketones are a cornerstone of asymmetric synthesis. For instance, the CBS reduction of a suitable precursor ketone can establish the C-3 stereocenter with high enantioselectivity, a key step in the synthesis of chiral piperidine (B6355638) scaffolds that can be conceptually applied to pyrrolidines. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. mdpi.comnih.gov Chiral pyrrolidine derivatives themselves are often employed as organocatalysts, highlighting the importance of this structural motif. mdpi.com Proline and its derivatives are particularly effective in promoting asymmetric aldol (B89426) and Michael reactions. mdpi.commdpi.com For example, the asymmetric aldol condensation of cyclohexanone (B45756) and p-nitrobenzaldehyde catalyzed by a modified proline derivative can achieve high yields, enantiomeric excess (99% ee), and diastereomeric excess (25:1). mdpi.com Cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been successfully used in the asymmetric cascade reaction of N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantioselectivities. rsc.org

Table 1: Organocatalytic Asymmetric Synthesis of Pyrrolidine Derivatives

Catalyst Type Reaction Substrates Key Features
Modified Proline Aldol Condensation Cyclohexanone, p-nitrobenzaldehyde 99% ee, 25:1 dr mdpi.com
Cinchonidine-derived amino-squaramide Cascade Reaction N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone High enantio- and diastereoselectivities rsc.org
(S)-2-[bis(3,5-bistrifluoromethylphenyl)trimethyl-silanyloxymethyl]pyrrolidine Michael Addition/Cyclization Cinnamaldehyde, 1,3-cyclopentadione 90% ee scispace.com

Transition metal catalysis provides a versatile platform for a wide range of asymmetric transformations. researchgate.netrsc.org These methods often exhibit high efficiency and selectivity.

A notable example is the 1,3-dipolar cycloaddition reaction. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields densely substituted pyrrolidines with up to four stereogenic centers in good to excellent regio- and diastereoselectivities. chemistryviews.org Another powerful technique is the Tsuji-Trost allylation. The asymmetric allylation of N-tert-butanesulfinyl imines, using a palladium catalyst, followed by cross-metathesis and cyclization, affords pyrrolidine scaffolds with high diastereoselectivity. worktribe.com

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Pyrrolidine Derivatives

Catalyst/Metal Reaction Type Substrates Key Features
Silver Carbonate [3+2] Cycloaddition Chiral N-tert-butanesulfinylazadienes, Azomethine ylides Good to excellent regio- and diastereoselectivities chemistryviews.org
Palladium Tsuji-Trost Allylation N-tert-butanesulfinyl imines, Acrylate ester High diastereoselectivity worktribe.com
Copper Defluoroalkylation/[3+2] Cycloaddition Trifluoropropene Good to excellent yields with high asymmetric induction researchgate.net

Chemoenzymatic Syntheses of this compound Precursors

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to create stereochemically complex molecules. nih.govmdpi.com Enzymes, with their inherent chirality and high selectivity, are particularly well-suited for the kinetic resolution of racemates and the asymmetric transformation of prochiral substrates. researchgate.net

A key strategy involves the enzymatic resolution of a racemic precursor. For example, lipase-catalyzed acylation can be used to separate enantiomers of a key intermediate, such as 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine. researchgate.net In one study, the use of lipase (B570770) PS-D with isopropenyl acetate (B1210297) resulted in the formation of (3S,4R)-azido alcohol with 92% ee and (3R,4S)-azido acetate with 97% ee after approximately 50% conversion. researchgate.net This enzymatic step provides access to enantiomerically enriched building blocks that can then be chemically converted to the final target molecule.

Table 3: Chemoenzymatic Resolution of Pyrrolidine Precursors

Enzyme Reaction Type Substrate Key Outcome
Lipase PS-D Kinetic Resolution (Acylation) Racemic 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine Separation of enantiomers with high ee (92% and 97%) researchgate.net

Stereochemical Investigations of 3r 4,4 Dimethylpyrrolidin 3 Ol and Its Analogs

Chiroptical Properties and Their Measurement for (3R)-4,4-Dimethylpyrrolidin-3-ol

Chiroptical properties, which arise from the differential interaction of a chiral molecule with left and right circularly polarized light, provide a unique fingerprint of a molecule's absolute configuration.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. bath.ac.ukresearchgate.net This technique is particularly sensitive to the spatial arrangement of atoms and chromophores within the molecule. A CD spectrum, which plots the difference in absorbance (ΔA) or molar ellipticity against wavelength, can reveal important information about the stereochemistry of chiral centers. nih.govnih.gov

For this compound, the hydroxyl group and the nitrogen atom of the pyrrolidine (B122466) ring act as chromophores. The sign and magnitude of the Cotton effect in the CD spectrum are determined by the absolute configuration of the stereocenter at C3. chemicalbook.com While specific CD spectra for this compound are not readily found in published literature, computational studies on similar chiral molecules can predict their CD spectra, which can then be compared with experimental data for structural confirmation. nih.gov The analysis of CD spectra of related sphingolipids, which also contain chiral centers with hydroxyl and amino groups, demonstrates how heating, cooling, and the presence of other molecules can influence the observed spectra, reflecting conformational changes. sci-hub.se

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral compound with respect to the wavelength of light. nih.govcsfarmacie.cz An ORD curve provides information about the absolute configuration of a molecule and can be particularly useful when the chromophore absorbs at wavelengths that are not easily accessible. chemicalbook.com The phenomenon known as the Cotton effect, characterized by a peak and a trough in the ORD curve in the region of a chromophore's absorption band, is directly related to the molecule's stereochemistry. csfarmacie.cz

The specific rotation of this compound at a single wavelength (typically the sodium D-line at 589 nm) is a key piece of characterization data that would be reported upon its synthesis. However, a full ORD study would provide a more complete picture of its chiroptical properties. The shape of the ORD curve is sensitive to the conformation of the pyrrolidine ring and the environment of the chiral center. sigmaaldrich.com

Stereochemical Purity Determination and Enantiomeric Excess Quantification

Ensuring the stereochemical purity of a single enantiomer is crucial in many applications, particularly in pharmaceuticals and catalysis. Enantiomeric excess (ee) is a measure of this purity.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and thus determining the enantiomeric excess of a sample. chromatographyonline.comchrom-china.com These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.govjmaterenvironsci.com

A typical setup for chiral GC analysis would involve an instrument equipped with a flame ionization detector (FID) and a chiral capillary column. psu.edu For some analytes, derivatization may be necessary to improve volatility and chromatographic performance. researchgate.net

Table 1: Representative Chiral Chromatography Columns

Column Type Chiral Selector Typical Analytes
Polysaccharide-based (e.g., Chiralcel®) Cellulose (B213188) or Amylose derivatives Alcohols, amines, amides
Cyclodextrin-based (e.g., Rt-βDEX) Derivatized β-cyclodextrin Volatile chiral compounds, including alcohols and amines

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). bath.ac.ukresearchgate.net

In the presence of a chiral solvating agent, the two enantiomers of a chiral analyte form transient diastereomeric complexes, which can result in separate, distinguishable signals in the NMR spectrum. nih.govnih.govmdpi.com The integration of these signals allows for the quantification of the enantiomeric ratio. For this compound, a suitable CSA would be a chiral molecule that can interact with the hydroxyl and/or amine group through hydrogen bonding or other non-covalent interactions.

Alternatively, the chiral analyte can be reacted with a chiral derivatizing agent to form a covalent diastereomeric mixture. The diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their quantification. researchgate.netelsevierpure.com

Table 2: Common Chiral Solvating and Derivatizing Agents for NMR

Agent Type Example Mechanism
Chiral Solvating Agent (CSA) (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol Forms transient diastereomeric complexes via non-covalent interactions.

Conformational Analysis of this compound Derivatives

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope or twist forms. mdpi.com The substituents on the ring significantly influence the preferred conformation. mdpi.com For this compound, the gem-dimethyl group at the C4 position is expected to have a profound impact on the ring's conformational landscape. semanticscholar.org

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for investigating the conformational preferences of molecules. csfarmacie.cz These studies can predict the relative energies of different conformers and the energy barriers between them. For a 4,4-disubstituted pyrrolidine ring, the gem-dimethyl groups would likely restrict the puckering of the ring, favoring specific conformations to minimize steric strain. semanticscholar.org

Advanced NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide experimental evidence for the predominant conformation in solution. For example, the magnitude of the vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation, offering insight into the ring's pucker. NOE data can reveal through-space proximities between protons, further defining the molecule's three-dimensional structure. While specific conformational studies on this compound are not readily found, studies on related substituted prolines and other pyrrolidine derivatives provide a framework for how such an analysis would be conducted. mdpi.com

Spectroscopic Probes for Conformation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, are powerful tools for elucidating the conformational preferences of cyclic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is especially informative. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, researchers can deduce the bond angles and, consequently, the ring's pucker. For instance, the coupling constants between the H3 proton and the two H2 protons (³J_H3,H2a_ and ³J_H3,H2b_), as well as between the H3 proton and the H4 proton (if present), provide direct insight into the local geometry around the C3-C4 and C3-C2 bonds.

The Nuclear Overhauser Effect (NOE) is another critical NMR technique. It detects through-space interactions between protons that are close to each other, typically within 5 Å. By observing NOE signals between specific protons, such as between one of the C4-methyl groups and the C3-hydroxyl proton or the H2 protons, the relative orientation of these groups can be determined, helping to distinguish between different envelope or twist conformations. Chemical shifts, particularly for the carbons of the gem-dimethyl group (¹³C NMR), can also be indicative of the conformational state, as the magnetic environment of each methyl group may differ depending on its axial or equatorial-like position in the puckered ring.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. In the context of this compound, the O-H stretching frequency is of particular interest. The formation of intramolecular hydrogen bonds, for example between the 3-hydroxyl group and the nitrogen atom of the pyrrolidine ring, can significantly alter this frequency. Such a hydrogen bond is only possible in specific conformations where the hydroxyl group and the nitrogen atom are in close proximity. Therefore, the presence and characteristics of the O-H stretching band can provide evidence for a particular conformational preference.

Below is a representative table illustrating the type of data obtained from NMR experiments to infer conformation.

Spectroscopic Parameter Observed Value (Representative) Conformational Interpretation
³J (H3, H2a)Large (e.g., 8-10 Hz)Suggests a pseudo-axial orientation of H3 and a pseudo-axial H2a, consistent with a specific ring pucker.
³J (H3, H2b)Small (e.g., 2-4 Hz)Suggests a pseudo-axial orientation of H3 and a pseudo-equatorial H2b.
NOE (CH₃, H2)Present/AbsentIndicates spatial proximity between a specific methyl group and a proton at C2, defining the relative face of the ring.
ν(O-H) (IR)Broad, shifted to lower frequencySuggests the presence of intramolecular hydrogen bonding between the OH group and the ring nitrogen.

Theoretical Modeling of Preferred Conformations

Alongside experimental methods, theoretical and computational modeling provides invaluable insight into the conformational landscape of pyrrolidine derivatives. nih.gov These methods can calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of stable, low-energy conformations and the energy barriers between them. unito.it

Computational Methods: Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to study pyrrolidine ring puckering. unito.it These calculations can map the potential energy surface (PES) of the ring by systematically varying its puckering coordinates. The results reveal the minimum energy conformations, which correspond to the most stable and thus most populated shapes of the molecule. For a molecule like this compound, computational models would explore the different envelope (E) and twist (T) conformations of the five-membered ring. The pyrrolidine ring has two primary puckering modes, often described by a phase angle, which allows for a continuous description of the transition between envelope and twist forms. unito.it

Research Findings: Theoretical analyses of substituted pyrrolidines consistently show that the ring is flexible and can exist in multiple low-energy conformations. nih.gov For this compound, calculations would likely investigate the relative stabilities of conformations where the C3-hydroxyl group is in a pseudo-axial versus a pseudo-equatorial position. The bulky gem-dimethyl group at C4 significantly restricts the ring's flexibility. The steric hindrance from these methyl groups would likely create a strong preference for a pucker that minimizes steric clash, for example, by placing the adjacent C3-hydroxyl group in a less hindered position.

Modeling studies on related systems, such as proline residues, have shown that different puckering states (e.g., Cγ-endo or "DOWN" vs. Cγ-exo or "UP") have distinct energy levels. nih.govresearchgate.netresearchgate.net The energy difference between these states determines their relative population at equilibrium. For the title compound, the interaction between the C4-dimethyl groups and the C3-hydroxyl group, as well as potential intramolecular hydrogen bonding, would be the key determinants of the preferred conformation.

The results from such computational studies are often presented in a table comparing the relative energies of the most stable conformers.

Conformer Puckering Description Calculated Relative Energy (kJ/mol) Key Feature
AC2-endo (²E)0.0 (Global Minimum)OH group in a pseudo-equatorial position, minimizing steric interactions.
BC3-exo (³E)+5.2OH group in a pseudo-axial position, potential steric clash with a methyl group.
CTwist (³T₂)+8.1Intermediate twist conformation.
DN-endo (NE)+12.5Intramolecular H-bond between OH and N is possible, but offset by ring strain.

These theoretical predictions can then be correlated with the experimental spectroscopic data to build a comprehensive and validated model of the molecule's stereochemical behavior.

Applications of 3r 4,4 Dimethylpyrrolidin 3 Ol in Asymmetric Synthesis and Catalysis

Enantioselective Reactions Catalyzed by (3R)-4,4-Dimethylpyrrolidin-3-ol Derived Systems

Asymmetric Hydrogenation and Reduction

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and numerous privileged chiral ligands, many featuring a pyrrolidine (B122466) core, have been developed for this purpose. These ligands, often bidentate phosphines, coordinate to transition metals like rhodium, ruthenium, and iridium to create a chiral environment that directs the enantioselective addition of hydrogen to a prochiral substrate.

Despite the structural appeal of this compound as a potential precursor for new chiral phosphine (B1218219) ligands, a thorough search of the chemical literature did not yield any specific examples of its use in the development of catalysts for asymmetric hydrogenation or reduction. Research in this field has largely focused on other pyrrolidine derivatives, such as those derived from proline or featuring different substitution patterns.

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a central theme in modern organic synthesis. Chiral auxiliaries and organocatalysts derived from pyrrolidines, most notably proline and its derivatives, are frequently employed to control the stereochemical outcome of reactions like aldol (B89426) additions, Michael additions, and Mannich reactions.

The this compound scaffold, with its hydroxyl group, offers a potential handle for derivatization into a chiral auxiliary or an organocatalyst. However, there is a lack of published research demonstrating its successful application in asymmetric carbon-carbon bond-forming reactions. The steric hindrance imposed by the gem-dimethyl group might play a role in its limited use, potentially affecting the reactivity and selectivity of catalytic systems derived from it.

Role of 3r 4,4 Dimethylpyrrolidin 3 Ol Scaffold in Contemporary Medicinal Chemistry Research

Design and Synthesis of Pyrrolidine-Based Scaffolds for Biological Targets

The inherent structural features of the (3R)-4,4-dimethylpyrrolidin-3-ol scaffold make it an attractive starting point for the development of potent and selective ligands. Its pyrrolidine (B122466) ring offers a constrained conformation, which can be advantageous for fitting into specific binding pockets of proteins. The gem-dimethyl group at the 4-position introduces steric bulk, which can influence the orientation of substituents and impact binding affinity and selectivity. Furthermore, the hydroxyl group at the 3-position and the secondary amine provide convenient handles for synthetic modification, allowing for the exploration of a wide chemical space.

Strategic Incorporation of this compound into Bioactive Molecules

The this compound motif has been strategically incorporated into a variety of bioactive molecules to enhance their pharmacological properties. For instance, in the development of anti-prostate cancer agents, the pyrrolidine moiety has been linked to flavonol structures. nih.gov This strategic combination aims to improve the in vitro antiproliferative potency of the parent compounds. nih.gov The pyrrolidine ring, in this context, acts as a key pharmacophoric element that can be systematically modified to probe structure-activity relationships. nih.gov

The synthesis of molecules incorporating this scaffold often involves multi-step sequences. A common approach begins with commercially available starting materials, such as ethyl α,β-diacetylsuccinate, which can be converted to key imide intermediates through a five-step synthesis. nih.gov These intermediates then undergo condensation reactions with various amines to introduce the desired substituents on the pyrrolidine nitrogen. nih.gov

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved drug-like properties. nih.govnih.govresearchgate.net Bioisosterism involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.netresearchgate.net Scaffold hopping, a broader concept, entails replacing the central core of a molecule with a different chemical scaffold while maintaining the original biological activity. nih.govresearchgate.net

While direct examples of scaffold hopping specifically from or to the this compound scaffold are not extensively detailed in the provided results, the principles of these techniques are highly relevant to its application. For example, the pyrrolidone ring, a close structural relative, is a known component in various bioactive natural products and synthetic drugs. chemrxiv.org The development of efficient synthetic routes to 3-oxopyrrolidones, which can be readily converted to 3-aminopyrrolidones, highlights the interest in this class of heterocycles for building diverse chemical libraries for drug discovery. chemrxiv.org These libraries can then be screened to identify new scaffolds with desired biological activities, embodying the principles of scaffold hopping.

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds incorporating the this compound scaffold, SAR studies have provided crucial insights into the key structural features required for potent and selective biological effects.

Influence of Stereochemistry on Molecular Recognition

The stereochemistry of the this compound scaffold plays a critical role in molecular recognition and biological activity. The specific (3R) configuration of the hydroxyl group and the spatial arrangement of the gem-dimethyl groups create a distinct three-dimensional shape that dictates how the molecule interacts with its biological target.

In a study of N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines, a related class of compounds, it was observed that the stereochemistry at the 3 and 4 positions of the piperidine (B6355638) ring significantly impacted potency. nih.gov Generally, the (3R,4R)-isomer was found to be more potent than the (3S,4S)-isomer in receptor binding and functional assays. nih.gov X-ray crystallography confirmed the specific configuration of the most active compound, highlighting the importance of a well-defined stereochemistry for optimal interaction with the receptor. nih.gov Similarly, for pyrrolidine-based compounds, the chirality at the 3-position is expected to be a key determinant of activity, with one enantiomer often exhibiting significantly higher potency than the other. nih.gov

Modifications at the Pyrrolidine Nitrogen and Hydroxyl Groups

The pyrrolidine nitrogen and the hydroxyl group are primary sites for synthetic modification to explore SAR. Studies on various pyrrolidine-containing compounds have demonstrated that alterations at these positions can dramatically affect biological activity.

Modifications at the Pyrrolidine Nitrogen:

The nature of the substituent on the pyrrolidine nitrogen is often a critical determinant of potency and selectivity. In the design of sigma-1 receptor ligands based on a tetrahydropyrrolo[3,4-c]pyrazole scaffold, modifications at the pyrrolidine nitrogen were found to be crucial for enhancing receptor interaction. nih.gov It is believed that the protonated nitrogen atom interacts with a key amino acid residue, Glu172, within the receptor's binding site. nih.gov

Modifications at the Hydroxyl Group:

The following table summarizes the impact of modifications on the biological activity of pyrrolidine derivatives based on SAR studies:

Modification Site Modification Impact on Biological Activity Target/Application
Pyrrolidine NitrogenIntroduction of a benzyl (B1604629) group and an amide substituentNotable affinity for the sigma-1 receptor. nih.govSigma-1 Receptor Ligands
Hydroxyl GroupIncorporation of an amino group via a 3- to 5-carbon linkerSubstantially improved in vitro antiproliferative potency. nih.govAnti-prostate Cancer Agents

Ligand Design and Receptor Interactions at the Molecular Level

The rational design of ligands incorporating the this compound scaffold relies on a detailed understanding of their interactions with biological targets at the molecular level. Techniques such as molecular docking and X-ray crystallography provide invaluable insights into the binding modes of these compounds, guiding further optimization efforts.

The pyrrolidine ring and its substituents are designed to fit snugly into the binding pocket of a target protein, forming specific interactions that contribute to high affinity and selectivity. For instance, in the design of dopamine (B1211576) D3 receptor (D3R) ligands, a stable salt bridge or hydrogen bond was observed between the pyrrolidine nitrogen of the ligands and the aspartate residue ASP110 in the D3R binding site. nih.gov This interaction was a key factor contributing to the high affinity of the compounds for the D3R. nih.gov

Furthermore, the substituents on the pyrrolidine ring can form additional interactions with the receptor. In the case of thiazole (B1198619) analogs designed as anticholinesterase agents, substituents at the 3rd and 4th positions of a phenyl ring attached to the core scaffold were found to contribute positively to enzyme activity by forming hydrogen bonds with amino acid residues such as Gly121, Gly122, and Ser203 in the active site.

The following table details key interactions between pyrrolidine-based ligands and their receptors:

Ligand Scaffold Receptor Key Interacting Residues Type of Interaction
Pyrrolidine-basedDopamine D3 ReceptorASP110Salt bridge or hydrogen bond
Thiazole analog with phenyl substituentAcetylcholinesteraseGly121, Gly122, Ser203Hydrogen bond

Computational and Theoretical Investigations of 3r 4,4 Dimethylpyrrolidin 3 Ol

Prediction of Spectroscopic Parameters

  • 6.3.1. NMR Chemical Shift Prediction
  • Without primary or secondary sources reporting on these specific computational analyses for (3R)-4,4-dimethylpyrrolidin-3-ol, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

    Reactivity and Mechanism Studies using Computational Chemistry

    Computational chemistry offers profound insights into the reactivity of a molecule and the mechanisms of its reactions. For this compound, computational studies could explore various aspects of its chemical behavior.

    Methods such as the analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the likely sites for nucleophilic and electrophilic attack, providing a qualitative understanding of its reactivity. Furthermore, the calculation of molecular electrostatic potential (MEP) maps would visually represent the electron density distribution, highlighting regions of positive and negative potential that are susceptible to interaction with other reagents.

    To investigate specific reaction mechanisms, computational chemists would model the entire reaction pathway, locating the transition state structures that connect reactants to products. The calculation of activation energies would provide quantitative data on the feasibility and kinetics of a proposed mechanism. For example, the role of this compound as a chiral ligand or catalyst in a chemical transformation could be meticulously studied, elucidating the factors that control stereoselectivity.

    Advanced Spectroscopic and Analytical Characterization Methodologies for 3r 4,4 Dimethylpyrrolidin 3 Ol Research

    High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

    High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of (3R)-4,4-dimethylpyrrolidin-3-ol. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.

    For this compound, with the molecular formula C₆H₁₃NO, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared to the theoretical mass of the protonated molecule, [M+H]⁺. The close agreement between the measured and calculated mass provides strong evidence for the compound's elemental composition, a fundamental step in its structural confirmation. Fragmentation patterns observed in the mass spectrum can further support the proposed structure by showing the loss of specific functional groups, such as water (H₂O) or methyl (CH₃) groups.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of this compound in solution. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

    1D NMR:

    ¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the protons of the two methyl groups, the methylene (B1212753) groups of the pyrrolidine (B122466) ring, the methine proton attached to the hydroxyl-bearing carbon, the N-H proton, and the O-H proton. The chemical shifts and coupling constants (J-values) help in assigning these protons.

    ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the two equivalent methyl carbons, the quaternary carbon, the two methylene carbons of the ring, and the carbon atom bonded to the hydroxyl group. chemicalbook.com

    2D NMR:

    COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduyoutube.comwikipedia.org It would show correlations between the N-H proton and the adjacent methylene protons, as well as between the protons of the two methylene groups in the ring and the methine proton at position 3.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). scribd.comnih.gov It is essential for assigning each carbon signal to its attached proton(s). For instance, it would link the methine proton signal to the C3 carbon signal and the methylene proton signals to their respective carbon signals (C2 and C5).

    HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.comwikipedia.orgscribd.com It is invaluable for identifying quaternary carbons (like C4) and piecing together the molecular skeleton. For example, correlations would be expected from the methyl protons to both the C3 and C4 carbons, and from the H3 proton to the C5 carbon.

    The following table summarizes the expected NMR data for this compound.

    Atom Position¹H Chemical Shift (ppm, expected)¹³C Chemical Shift (ppm, expected)Key HMBC Correlations (¹H → ¹³C)
    NH Broad singlet-C2, C5
    CH ₂ (2)Multiplet~55-60C3, C4
    CH (OH) (3)Multiplet~70-75C2, C4, C5, C-Methyls
    C(CH₃)₂ (4)-~35-40-
    CH ₂ (5)Multiplet~50-55C4, C3
    CH ₃ (gem-dimethyl)Two singlets~20-30C3, C4, other C-Methyl
    OH Broad singlet-C3

    Note: Expected chemical shift values are approximate and can vary based on solvent and other experimental conditions.

    While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.com For this compound, ssNMR could be used to:

    Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

    Probe Intermolecular Interactions: Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information about intermolecular proximities and hydrogen bonding networks in the solid state.

    Study Molecular Dynamics: ssNMR can detect molecular motions, such as the rotation of the methyl groups or conformational changes in the pyrrolidine ring, that occur in the solid state.

    The anisotropic interactions that are averaged out in solution are present in solid-state spectra, providing rich structural information that is otherwise inaccessible. mdpi.com

    Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mindat.org The resulting spectra provide a "fingerprint" of the functional groups present in the molecule.

    For this compound, key vibrational modes would include:

    O-H and N-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding. The N-H stretching vibration would also appear in this region.

    C-H Stretching: Vibrations from the methyl and methylene C-H bonds are expected in the 2850-3000 cm⁻¹ region.

    C-O Stretching: A strong absorption band for the C-O stretch of the secondary alcohol is typically observed around 1050-1150 cm⁻¹.

    N-H Bending: The N-H bending vibration usually appears in the 1550-1650 cm⁻¹ range.

    C-N Stretching: This vibration is expected in the 1020-1250 cm⁻¹ region.

    Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with experimental IR and Raman data for a more detailed assignment of the spectral bands. acs.orgnih.gov

    Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
    StretchingO-H (alcohol)3200-3600 (broad)
    StretchingN-H (amine)3200-3500
    StretchingC-H (alkane)2850-3000
    BendingN-H (amine)1550-1650
    StretchingC-O (alcohol)1050-1150
    StretchingC-N (amine)1020-1250

    X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

    Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. mdpi.com This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule.

    By successfully growing a single crystal of the compound, X-ray diffraction analysis can unequivocally confirm the R configuration at the C3 chiral center. Furthermore, it reveals detailed information about the solid-state packing of the molecules, including the nature and geometry of intermolecular hydrogen bonds involving the hydroxyl group and the amine nitrogen. This information is crucial for understanding the physical properties of the compound in its solid form. The analysis can also reveal the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation.

    Future Research Directions and Emerging Opportunities for 3r 4,4 Dimethylpyrrolidin 3 Ol

    Integration with Flow Chemistry and Automated Synthesis

    The synthesis of chiral compounds like (3R)-4,4-dimethylpyrrolidin-3-ol often involves multi-step processes that can be time-consuming and challenging to scale up. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netmdpi.com

    Future research will likely focus on adapting the synthesis of this compound and its derivatives to continuous flow systems. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. researchgate.net Furthermore, flow chemistry enables the use of hazardous reagents or the generation of unstable intermediates with greater safety than traditional batch methods. researchgate.net

    The integration of automated synthesis platforms represents another significant opportunity. These systems can perform multi-step syntheses and purifications with minimal human intervention. An exciting prospect is the development of closed-loop systems where a flow reactor is coupled with real-time analysis and machine learning algorithms to self-optimize reaction conditions. rsc.org Such an automated platform could rapidly generate a library of this compound derivatives for screening purposes. The ability to automate the recovery and reuse of chiral auxiliaries within a continuous flow process has already been demonstrated, paving the way for more sustainable and cost-effective syntheses. rsc.org

    Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

    FeatureBenefit in Synthesis of this compound Derivatives
    Enhanced Safety Allows for the safe handling of reactive intermediates and reagents under controlled conditions.
    Improved Scalability Seamless transition from laboratory-scale synthesis to larger-scale production without re-optimization.
    Precise Control Accurate manipulation of temperature, pressure, and stoichiometry, leading to higher selectivity and yield.
    Automation Enables high-throughput synthesis of derivatives for screening and rapid process optimization.
    Sustainability Potential for real-time chiral auxiliary recycling and reduced solvent waste. rsc.org

    Novel Catalytic Systems Utilizing this compound Derivatives

    The rigid, chiral structure of the pyrrolidine (B122466) ring is a privileged motif in organocatalysis and ligand design. rsc.orgnih.gov Derivatives of L-proline, a related pyrrolidine, are among the most successful organocatalysts ever developed. Future research is poised to explore the catalytic potential of derivatives of this compound.

    By modifying the hydroxyl and amine functionalities, a diverse range of novel organocatalysts can be designed. For example, attaching phosphine (B1218219) groups could yield ligands for asymmetric metal catalysis, a strategy successfully employed with other chiral pyrrolidines in rhodium-catalyzed hydrogenations. nih.gov Alternatively, derivatizing the secondary amine could lead to new catalysts for enantioselective Michael additions or aldol (B89426) reactions. rsc.org The gem-dimethyl group at the C4 position provides steric bulk that could impart unique selectivity in catalytic transformations compared to other pyrrolidine-based catalysts.

    Table 2: Potential Catalytic Applications for this compound Derivatives

    Derivative TypePotential Catalytic ApplicationReaction Example
    Secondary Amine Catalyst Enamine/Iminium CatalysisAsymmetric Michael Addition rsc.org
    Phosphine Ligand Transition Metal CatalysisEnantioselective Olefin Hydrogenation nih.gov
    Squaramide Derivative Hydrogen Bond-Donating CatalysisAsymmetric Mannich Reaction acs.org
    N-Oxide Derivative Lewis Base CatalysisSilylcyanation of Aldehydes

    The development of such catalytic systems would be a significant contribution, expanding the toolbox available to synthetic chemists for the construction of complex chiral molecules.

    Expansion into Materials Science and Supramolecular Chemistry

    The incorporation of chiral building blocks into polymers and materials can impart unique properties, such as chiroptical activity or the ability to form helical structures. Pyrrolidine-containing polymers have been explored for applications ranging from stimuli-responsive hydrogels to drug delivery systems. nih.gov For instance, Polyvinylpyrrolidone (PVP) is a widely used polymer in medical and technical applications. wikipedia.org

    The this compound scaffold is a promising candidate for creating novel functional materials. Polymerization of monomers derived from this compound could lead to new chiral polymers with predetermined stereochemistry. These materials could find applications in:

    Chiral Chromatography: As stationary phases for the separation of enantiomers.

    Smart Materials: The hydroxyl and amine groups offer sites for modification to create polymers that respond to stimuli like pH or temperature. nih.gov

    Biomaterials: The inherent biocompatibility of many pyrrolidine structures suggests potential for use in tissue engineering and controlled-release drug formulations. nih.gov

    In supramolecular chemistry, the directional hydrogen-bonding capabilities of the hydroxyl and amine groups could be exploited to direct the self-assembly of molecules into well-defined, higher-order structures. This could lead to the formation of chiral gels, liquid crystals, or nanoscale architectures.

    Applications in Chemical Biology Tool Development

    Chemical biology relies on the use of small molecules to study and manipulate biological processes. The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs. nih.govnih.govnih.gov Derivatives of related chiral pyrrolidinols have been synthesized and evaluated as potent inhibitors of enzymes like BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) and neuronal nitric oxide synthase. nih.govnih.gov

    This compound serves as an excellent starting point for the development of bespoke chemical biology tools. By attaching specific functionalities, a range of probes can be created:

    Covalent Inhibitors: Incorporating a reactive electrophile (a "warhead") onto the scaffold can create covalent inhibitors that form a permanent bond with a target protein, which is useful for identifying and studying enzyme activity. nih.gov

    Affinity Probes: Attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, would allow for the visualization and isolation of target proteins.

    Fragment-Based Screening: The core scaffold itself can be used in fragment-based drug discovery campaigns to identify new binding interactions with proteins of interest.

    The stereochemistry and conformational rigidity of the this compound core are advantageous for designing highly selective ligands that can differentiate between closely related protein targets.

    Machine Learning and AI in the Design and Discovery of this compound Derivatives

    The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in molecular design and discovery. umich.edursc.org Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions, accelerating the research and development process. und.eduresearchgate.net

    For this compound, AI and ML can be applied in several transformative ways:

    Predictive Modeling: ML models can be trained to predict the properties of virtual derivatives, such as their catalytic activity, binding affinity to a biological target, or material properties. This allows researchers to prioritize the synthesis of the most promising candidates. umich.edu

    De Novo Design: Generative AI models can design entirely new derivatives of this compound tailored to have specific desired characteristics.

    Synthesis Planning: AI tools can devise novel and efficient synthetic routes to complex target molecules starting from the basic pyrrolidinol scaffold.

    High-Throughput Screening Analysis: ML can rapidly analyze the data from high-throughput screening experiments to identify structure-activity relationships (SAR) that might be missed by human researchers. rsc.org

    Table 3: Potential Applications of AI/ML in this compound Research

    AI/ML ApplicationObjectiveExpected Outcome
    Quantitative Structure-Activity Relationship (QSAR) Predict biological activity or catalytic performance.Prioritization of synthetic targets with high potential. umich.edursc.org
    Generative Models Design novel derivatives with optimized properties.Identification of innovative molecular structures.
    Retrosynthesis Prediction Propose efficient synthetic pathways.Acceleration of the synthesis of complex molecules.
    Reaction Optimization Predict optimal conditions for chemical reactions.Improved yields and reduced development time. researchgate.net

    By leveraging these computational tools, the exploration of the chemical space around this compound can be performed with unprecedented speed and efficiency, unlocking its full potential in catalysis, materials, and medicine.

    Q & A

    Q. What are the common synthetic routes for (3R)-4,4-dimethylpyrrolidin-3-ol, and how is stereochemical purity ensured?

    The synthesis of chiral pyrrolidinols like this compound typically involves stereoselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, analogous compounds (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) are synthesized via nucleophilic substitution or catalytic enantioselective reduction of ketones . To ensure stereochemical fidelity, techniques like chiral HPLC or polarimetry are employed. Recrystallization from solvents like 2-propanol (as described in pyrrole derivative synthesis) can enhance enantiomeric purity .

    Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

    Key techniques include:

    • NMR Spectroscopy : To confirm the stereochemistry and substituent positions (e.g., methyl groups at C4).
    • X-ray Crystallography : For absolute configuration determination, as used in structurally related compounds like ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives .
    • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
    • Infrared (IR) Spectroscopy : To identify functional groups (e.g., hydroxyl and amine moieties). Purity is assessed via HPLC (with chiral columns for enantiomeric excess) and melting point analysis .

    Q. How can researchers optimize purification methods for this compound?

    Column chromatography using silica gel with ethyl acetate/hexane gradients is widely applied for pyrrolidine derivatives . For polar intermediates, reverse-phase HPLC may be necessary. Recrystallization from methanol or ethanol (as in pyrazolo-pyrimidin-7-ol purification) can remove impurities . Solvent selection should prioritize differential solubility of stereoisomers to enhance enantiomeric purity.

    Advanced Research Questions

    Q. How can stereochemical inconsistencies in synthetic this compound batches be resolved?

    Discrepancies in NMR or optical rotation data may arise from racemization during synthesis or purification. To address this:

    • Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediate racemization.
    • Chiral Derivatization : Employ reagents like Mosher’s acid to confirm configuration via 19F^{19}\text{F}-NMR .
    • Computational Modeling : Compare experimental 13C^{13}\text{C}-NMR shifts with density functional theory (DFT)-predicted values for stereochemical validation. Contradictions in data should prompt iterative refinement of synthetic conditions (e.g., lower reaction temperatures) .

    Q. What strategies are effective for studying this compound’s biological interactions in vitro?

    • Enzyme Assays : Test inhibition or activation of targets like kinases or phosphodiesterases, using fluorescence polarization or radiometric assays (similar to pyrazolo-pyrimidin-7-ol studies) .
    • Receptor Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., GPCRs).
    • Cell-Based Assays : Evaluate cytotoxicity or metabolic activity in cancer cell lines, with dose-response curves to determine IC50_{50} values .

    Q. How can computational methods enhance the design of this compound derivatives for targeted applications?

    • Molecular Docking : Predict binding modes to proteins (e.g., using AutoDock Vina) by leveraging X-ray structures of homologous targets .
    • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data to guide derivative synthesis.
    • MD Simulations : Assess conformational stability in solvent or lipid bilayers to optimize pharmacokinetic properties. Validation requires iterative synthesis and experimental testing to refine computational predictions .

    Key Methodological Considerations

    • Data Contradiction Analysis : Cross-validate analytical results (e.g., NMR vs. X-ray) and investigate batch-specific variables (e.g., solvent traces) .
    • Stereochemical Control : Prioritize chiral catalysts (e.g., Ru-BINAP complexes) to minimize racemization during synthesis .
      - Biological Assay Design : Include positive/negative controls and replicate experiments to ensure reproducibility, as seen in pyrazolo-pyrimidin-7-ol studies [[12]].

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.